

# A Comparative Analysis of SR-18292 and Novel Sickle Cell Disease Therapies

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## Compound of Interest

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This guide provides an objective comparison of **SR-18292**, a novel fetal hemoglobin inducer, with recently approved and emerging therapies for sickle cell disease (SCD). The information presented is intended to support research and development efforts by providing a comprehensive overview of mechanisms of action, supporting experimental data, and detailed methodologies.

## Executive Summary

Sickle cell disease is a monogenic disorder characterized by the polymerization of sickle hemoglobin (HbS), leading to red blood cell sickling, hemolysis, vaso-occlusion, and chronic organ damage. While hydroxyurea has been the standard of care for decades, a new wave of targeted therapies is transforming the treatment landscape. This guide benchmarks the preclinical agent **SR-18292** against several of these novel therapies, including HbS polymerization inhibitors, a P-selectin inhibitor, an antioxidant, a pyruvate kinase activator, and curative gene therapies. Each of these approaches offers a distinct strategy to mitigate the pathophysiology of SCD, with varying levels of clinical validation and different risk-benefit profiles.

## Mechanism of Action Overview

The therapies discussed in this guide employ diverse mechanisms to combat the multifaceted pathology of sickle cell disease:

- **SR-18292**: A small molecule agonist of Peroxisome Proliferator-Activated Receptor Gamma Coactivator-1 $\alpha$  (PGC-1 $\alpha$ ). PGC-1 $\alpha$  activation leads to the increased expression of fetal hemoglobin (HbF), which interferes with HbS polymerization and reduces red blood cell sickling.[1][2][3]
- Voxelotor (Oxbryta®) & GBT021601 (Osivelotor): These are HbS polymerization inhibitors that allosterically bind to hemoglobin to increase its affinity for oxygen, thereby stabilizing the oxygenated state and preventing the conformational changes that lead to polymerization.
- Crisanlizumab (Adakveo®): A monoclonal antibody that targets P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets. By blocking P-selectin, crisanlizumab inhibits the adhesion of sickled red cells and leukocytes to the blood vessel wall, a key step in the initiation of vaso-occlusive crises (VOCs).[4][5]
- L-glutamine (Endari™): An amino acid that is thought to reduce oxidative stress in sickle red blood cells by increasing the levels of the antioxidant NAD<sup>+</sup> and its reduced form, NADH.[6][7][8][9]
- FT-4202 (Etavopivat): An activator of pyruvate kinase-R (PKR), a key enzyme in red blood cell glycolysis. By activating PKR, FT-4202 aims to decrease levels of 2,3-diphosphoglycerate (2,3-DPG), which in turn increases hemoglobin's oxygen affinity, and increase ATP levels to improve red blood cell health.
- Gene Therapies (Casgevy™ & Lyfgenia™): These represent a curative approach by modifying the patient's own hematopoietic stem cells. Casgevy™ uses CRISPR/Cas9 gene editing to increase the production of fetal hemoglobin.[10][11] Lyfgenia™ uses a lentiviral vector to introduce a modified  $\beta$ -globin gene that produces anti-sickling hemoglobin.[12][13]

## Quantitative Data Comparison

The following tables summarize the available quantitative data for **SR-18292** and the comparator therapies.

### Table 1: Preclinical Efficacy of SR-18292 in Sickle Cell Disease Mouse Models

Parameter	Vehicle Control	SR-18292 Treated	Reference
Fetal Hemoglobin (HbF) Positive Cells (%)	~11.5%	~35.7%	<a href="#">[14]</a>
Sickled Red Blood Cells	Significantly higher	Significantly reduced	<a href="#">[1]</a> <a href="#">[2]</a>
Reticulocytes	Elevated	Significantly reduced	<a href="#">[1]</a>
Spleen Size and Weight	Enlarged	Significantly reduced	<a href="#">[1]</a>

**Table 2: Clinical Efficacy of Novel Sickle Cell Disease Therapies**

Therapy (Trade Name)	Key Efficacy Endpoint	Placebo/Co ntrol	Active Treatment	P-value	Reference
Voxelotor (Oxbryta®)	% Patients with >1 g/dL Hemoglobin Increase (Week 24)	7%	51% (1500 mg)	<0.001	<a href="#">[15]</a> <a href="#">[16]</a>
Mean Hemoglobin Change from Baseline (g/dL) at Week 72	0.0	1.0 (1500 mg)	<0.0001	<a href="#">[17]</a> <a href="#">[18]</a>	
Reduction in Indirect Bilirubin (%) at Week 168	-	44.3%	-	<a href="#">[19]</a>	
Reduction in Reticulocyte Percentage (%) at Week 168	-	52.3%	-	<a href="#">[19]</a>	
Crisanlizuma b (Adakveo®)	Median Annual Rate of VOCs (SUSTAIN Trial)	2.98	1.63 (5 mg/kg)	0.01	<a href="#">[4]</a>
% Patients with No VOCs (History of 2- 10 VOCs/year)	16.9%	35.8%	-	<a href="#">[20]</a>	

L-glutamine (Endari™)	Median Annual Number of Sickle Cell Crises	4	3	0.005	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Median Annual Number of Hospitalizations	3	2	0.005	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>	
Median Cumulative Days in Hospital	11	6.5	0.02	<a href="#">[6]</a> <a href="#">[7]</a>	
GBT021601 (Osivelotor)	Not yet available from pivotal trials	-	-	-	
FT-4202 (Etavopivat)	Not yet available from pivotal trials	-	-	-	
Casgevy™	% Patients VOC-free for ≥12 consecutive months	N/A	93.5% - 96.7%	N/A	<a href="#">[21]</a> <a href="#">[22]</a> <a href="#">[23]</a>
% Patients Hospitalization-free for ≥12 consecutive months	N/A	100%	N/A	<a href="#">[22]</a>	
Fetal Hemoglobin	N/A	Maintained at ≥40% from	N/A	<a href="#">[21]</a>	

of Total Hemoglobin	month 6			
Lyfgenia™	% Patients with Complete Resolution of Severe VOCs	N/A	94.7%	N/A
% Patients with Complete Resolution of all VOCs	N/A	88.2%	N/A	<a href="#">[24]</a>
Median Total Hemoglobin (g/dL)	N/A	12.4	N/A	

Note: Data for GBT021601 and FT-4202 are from early-phase trials and are not included in this comparative table. Gene therapy trials are single-arm studies and are not directly comparable to placebo-controlled trials.

## Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

### Preclinical Evaluation of SR-18292 in Sickle Cell Mouse Models

- **Animal Model:** Berkeley SCD transgenic mice, which express human  $\alpha$ - and  $\beta$ S-globin and exhibit key features of human SCD.
- **Drug Administration:** **SR-18292** administered to SCD mice, typically via intraperitoneal injection, over a specified period (e.g., 4 weeks). A vehicle control group (e.g., DMSO) is run in parallel.

- Fetal Hemoglobin Analysis:
  - Flow Cytometry: Red blood cells are collected from peripheral blood or bone marrow. Cells are fixed, permeabilized, and then stained with a fluorescently labeled antibody specific for human fetal hemoglobin (anti-HbF). The percentage of HbF-positive cells (F-cells) is quantified using a flow cytometer.[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)
  - Western Blot: Protein lysates from erythroid cells are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against  $\gamma$ -globin and a loading control (e.g.,  $\beta$ -actin) to assess changes in protein expression.[\[14\]](#)
  - RT-qPCR: RNA is extracted from erythroid progenitor cells and reverse-transcribed to cDNA. Quantitative PCR is performed using primers specific for the  $\gamma$ -globin gene and a housekeeping gene to determine relative mRNA expression levels.[\[14\]](#)
- Assessment of Red Blood Cell Sickling:
  - In Vitro Sickling Assay: Red blood cells are subjected to deoxygenation (e.g., incubation in a low oxygen environment) to induce sickling. The morphology of the cells is then assessed by light microscopy to quantify the percentage of sickled cells.[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)
  - Blood Smear Analysis: Peripheral blood smears are prepared and stained (e.g., Wright-Giemsa stain). The morphology of red blood cells is examined under a microscope to identify and count sickled cells.
- Hematological Analysis: Complete blood counts (CBC) are performed on peripheral blood samples to measure parameters such as hemoglobin levels, hematocrit, red blood cell count, and reticulocyte count.

## Clinical Trial Methodologies for Novel SCD Therapies

- Voxelotor (HOPE Trial):[\[15\]](#)[\[16\]](#)[\[18\]](#)
  - Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.[\[18\]](#)[\[35\]](#)

- Patient Population: Patients aged 12-65 years with SCD, hemoglobin levels between 5.5 and 10.5 g/dL, and 1 to 10 VOCs in the previous year.[18]
- Intervention: Patients were randomized 1:1:1 to receive oral voxelotor 1500 mg once daily, voxelotor 900 mg once daily, or placebo.[18]
- Primary Endpoint: The percentage of patients with a >1.0 g/dL increase in hemoglobin from baseline at week 24.[15]
- Secondary Endpoints: Changes in markers of hemolysis (indirect bilirubin, reticulocyte count), and the rate of VOCs.[15]
- Crisanlizumab (SUSTAIN Trial):
  - Design: A Phase 2, randomized, double-blind, placebo-controlled, multicenter trial.
  - Patient Population: Patients aged 16 years and older with SCD and a history of 2 to 10 VOCs in the previous 12 months.
  - Intervention: Patients were randomized to receive intravenous crisanlizumab at 5 mg/kg, 2.5 mg/kg, or placebo.
  - Primary Endpoint: The annual rate of VOCs leading to a healthcare visit.[4]
- L-glutamine (Phase 3 Trial):[6][7][8][9][36][37][38][39]
  - Design: A multicenter, randomized, double-blind, placebo-controlled trial.[36][38][39]
  - Patient Population: Patients aged 5 years and older with sickle cell anemia or sickle  $\beta$ 0-thalassemia and a history of two or more pain crises in the previous year.[38][39]
  - Intervention: Patients were randomized 2:1 to receive oral pharmaceutical-grade L-glutamine (0.3 g/kg twice daily) or placebo for 48 weeks.[36][38][39]
  - Primary Endpoint: The number of sickle cell crises.
  - Secondary Endpoints: Frequency of hospitalizations, cumulative hospital days, and incidence of acute chest syndrome.[6][7]



- Gene Therapies (Casgevy™ and Lyfgenia™):
  - Design: Single-arm, open-label clinical trials.[10][12]
  - Patient Population: Patients with severe SCD and a history of recurrent VOCs.
  - Intervention:
    - Mobilization and Apheresis: The patient's own hematopoietic stem cells are collected from their blood.
    - Gene Modification: The collected stem cells are sent to a manufacturing facility where they are genetically modified. For Casgevy™, this involves using CRISPR/Cas9 to edit the BCL11A gene. For Lyfgenia™, a lentiviral vector is used to insert a modified  $\beta$ -globin gene.
    - Myeloablative Conditioning: The patient receives high-dose chemotherapy to eliminate the remaining unmodified stem cells in their bone marrow.
    - Infusion: The modified stem cells are infused back into the patient.
  - Primary Endpoints: For Casgevy™, the proportion of patients who are free of severe VOCs for at least 12 consecutive months.[21][23] For Lyfgenia™, the proportion of patients with complete resolution of severe VOCs.

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by these therapies and a general workflow for gene therapy.

### PGC-1 $\alpha$ Agonism by SR-18292 to Induce Fetal Hemoglobin



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Caption: **SR-18292** activates PGC-1 $\alpha$ , leading to increased  $\gamma$ -globin gene expression and HbF production, which inhibits HbS polymerization and red blood cell sickling.

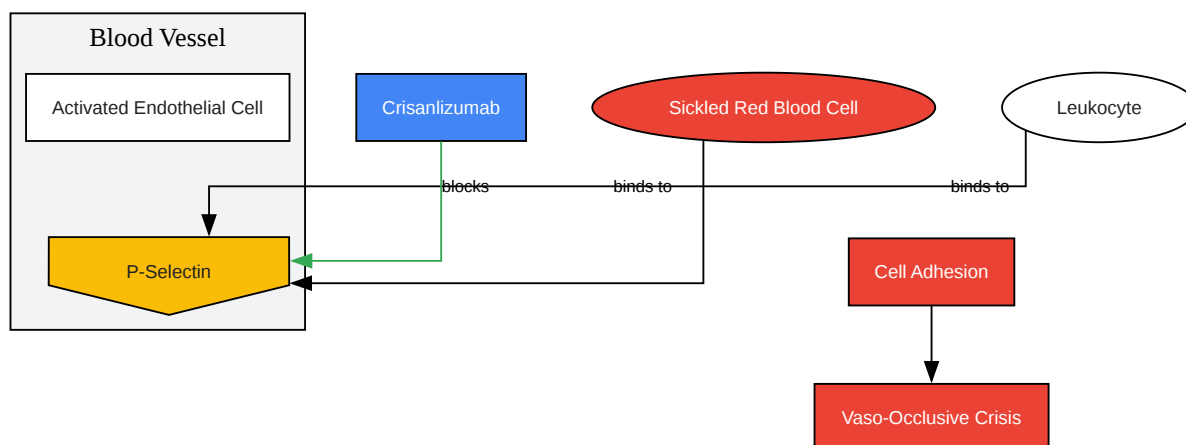
## Voxelotor's Mechanism of Inhibiting HbS Polymerization



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Caption: Voxelotor binds to and stabilizes oxygenated HbS, preventing the formation of deoxygenated HbS which is prone to polymerization and subsequent red blood cell sickling.

## Crisanlizumab's Inhibition of P-Selectin Mediated Cell Adhesion

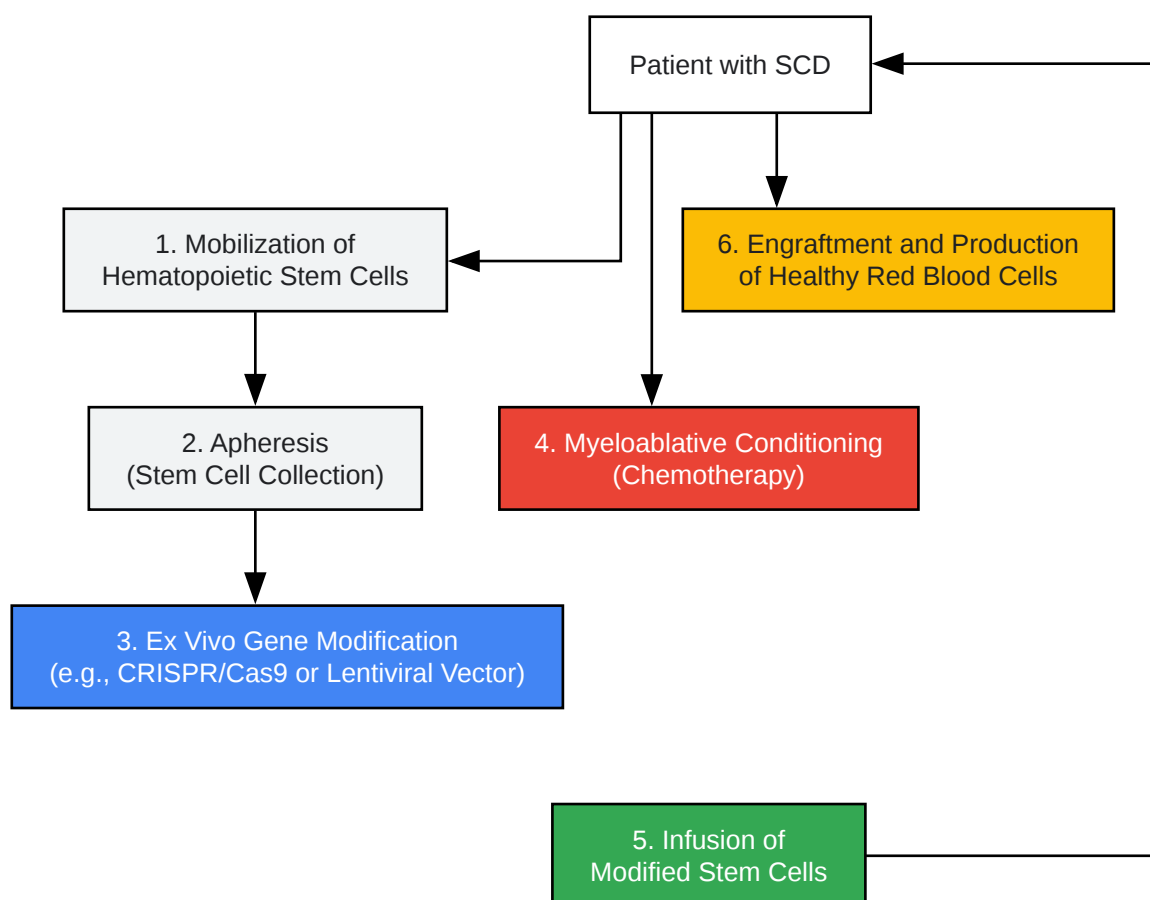


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Caption: Crisanlizumab blocks P-selectin on activated endothelial cells, preventing the adhesion of sickled red blood cells and leukocytes, thereby reducing the incidence of vaso-

occlusive crises.

## General Workflow for Gene Therapy in Sickle Cell Disease



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Caption: The gene therapy process for sickle cell disease involves collecting a patient's stem cells, modifying them ex vivo, preparing the patient with chemotherapy, and then infusing the modified cells back into the patient.

## Conclusion

The therapeutic landscape for sickle cell disease is rapidly evolving, with several novel agents demonstrating significant clinical benefits. **SR-18292**, with its distinct mechanism of inducing fetal hemoglobin through PGC-1 $\alpha$  agonism, represents a promising preclinical candidate that may offer a complementary or alternative approach to existing therapies. The quantitative data

and experimental protocols summarized in this guide provide a framework for comparing the performance of **SR-18292** against these new therapies. Further research, including head-to-head clinical trials, will be crucial to fully elucidate the comparative efficacy and safety of these different therapeutic strategies and to personalize treatment for individuals with sickle cell disease.

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